molecular formula C16H25BN2O4 B573058 N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-23-1

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B573058
CAS No.: 1218791-23-1
M. Wt: 320.196
InChI Key: JGGKCJSMOIHHHW-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1218791-23-1) features a tert-butyl-substituted aniline core with a nitro group (-NO₂) at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position. Its molecular formula is C₁₆H₂₄BN₂O₄, with a molecular weight of 325.19 g/mol (calculated). Key Features:

  • Nitro Group: Electron-withdrawing, enhancing electrophilic reactivity for cross-coupling reactions.
  • tert-Butyl Group: Provides steric bulk, improving solubility in organic solvents and stability.
  • Boronate Ester: Enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Properties

IUPAC Name

N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGKCJSMOIHHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682236
Record name N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-23-1
Record name N-(1,1-Dimethylethyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₆H₂₅BN₂O₄
  • Molecular Weight : 320.19 g/mol

The structure features a nitro group and a boronate ester group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling proteins, potentially leading to altered cellular responses.
  • Antioxidant Activity : Some studies suggest that compounds containing boron can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

In Vitro Studies

A study evaluated the compound's inhibitory effects on key enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance:

EnzymeIC₅₀ (μM)Comments
CYP3A40.34Potent reversible inhibition observed
CYP1A2>50No significant inhibition
CYP2C9>50No significant inhibition

These findings highlight the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in models of disease where oxidative stress plays a role. For example:

  • Model : Rat model of induced oxidative stress
  • Dosage : 10 mg/kg body weight
  • Outcome : Significant reduction in markers of oxidative damage compared to control groups.

This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to its potential toxicity:

  • Acute Toxicity : LD₅₀ values indicate moderate toxicity levels.
  • Chronic Exposure : Long-term exposure studies are needed to fully understand the safety profile.

Precautionary measures should be taken when handling this compound due to its hazardous nature as indicated by GHS classifications (H302-H319) .

Scientific Research Applications

Medicinal Chemistry

a. Inhibitors of Biological Targets

The compound has been investigated for its potential as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibition of calmodulin-dependent protein kinases (CaMKs), which are crucial in cellular signaling processes. The bulky tert-butyl and dioxaborolane groups enhance the selectivity and potency of these inhibitors against specific targets in cancer cells .

b. Anticancer Activity

Research indicates that compounds similar to N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can improve insulin sensitivity and glucose control in obesity models. This suggests potential applications in treating metabolic disorders and certain cancers by modulating signaling pathways related to cell growth and metabolism .

Materials Science

a. Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane moiety can facilitate cross-linking reactions that improve the structural integrity of polymers .

b. Sensor Development

Due to its electronic properties, this compound can be utilized in the development of chemical sensors. The presence of the nitro group contributes to its electron-withdrawing characteristics, which can be exploited in sensor applications for detecting environmental pollutants or biological analytes .

Organic Synthesis

a. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic molecules. For example, it can be used in the synthesis of various pharmaceuticals by modifying the aniline component to introduce different functional groups .

b. Reaction Mechanisms

The compound's reactivity profile allows it to participate in a range of chemical reactions such as Suzuki coupling reactions due to the presence of the boron moiety. This is particularly useful in forming carbon-carbon bonds essential for constructing complex organic frameworks .

Case Studies

Study Focus Findings
Study on Calmodulin InhibitorsInvestigated the efficacy of aniline derivativesShowed improved binding affinities and selectivity towards CaMKs
Polymer Composite ResearchExplored the use of boron compounds in polymersEnhanced mechanical properties observed with increased cross-linking
Sensor DevelopmentDeveloped sensors using nitro-substituted compoundsEffective detection of environmental pollutants demonstrated

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
N-(tert-Butyl)-2-nitro-4-(borolan-2-yl)aniline 1218791-23-1 -NH-tert-butyl, -NO₂ 325.19 Cross-coupling, pharmaceutical intermediates
N-Ethyl-2-nitro-4-(borolan-2-yl)aniline 1150271-70-7 -NH-ethyl, -NO₂ 293.13 Suzuki reactions, agrochemicals
N,N-Dimethyl-2-nitro-4-(borolan-2-yl)aniline 1218791-24-2 -N(CH₃)₂, -NO₂ 307.15 Material science, OLED precursors
2-Nitro-4-(borolan-2-yl)aniline 833486-94-5 -NH₂, -NO₂ 252.07 Polymer chemistry, dyes
N,N-Diethyl-4-(borolan-2-yl)aniline 920304-57-0 -N(CH₂CH₃)₂ 275.20 Fluorescence probes

Key Observations :

  • Electronic Effects: The nitro group in the target compound reduces electron density at the boronate site, accelerating oxidative addition in cross-couplings compared to non-nitro analogs (e.g., CAS 920304-57-0) .

Reactivity in Cross-Couplings :

  • The nitro group in the target compound enhances electrophilicity, enabling efficient Suzuki-Miyaura coupling even with deactivated aryl halides. In contrast, analogs without nitro groups (e.g., CAS 171364-78-6) require activated partners or harsher conditions .
Table 3: Stability and Hazard Profiles
Compound Storage Conditions Hazard Statements
Target (1218791-23-1) -20°C (1 month), -80°C (6 months), N₂ atmosphere Likely H302, H315, H319 (similar to )
N-Phenyl-4,4′-diboronate (267221-89-6) Room temperature, dry H302 (oral toxicity), H315-H319 (irritation)
N,N-Diethyl-4-(borolan-2-yl)aniline (920304-57-0) 2-8°C, dark H335 (respiratory irritation)

Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexanes, toluene) compared to smaller alkyl substituents .

Preparation Methods

Preparation of N-tert-Butyl-4-bromo-2-nitroaniline

The synthesis begins with the nitration of N-tert-butyl-4-bromoaniline. The tert-butyl group, introduced via alkylation of 4-bromoaniline, directs electrophilic substitution to the ortho position relative to the amine. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2–4 hours. The nitro group occupies the ortho position (C2) due to the electron-donating tert-butyl group’s para-directing effects, yielding N-tert-butyl-4-bromo-2-nitroaniline as a yellow crystalline solid.

Miyaura Borylation of the Halogenated Intermediate

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol involves:

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (KOAc, 2 equiv)

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

  • Conditions : 80–100°C under inert atmosphere for 12–24 hours.

The reaction replaces the bromine atom at the para position (C4) with a pinacol boronate ester, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product as a light-yellow powder.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly influence borylation efficiency. Comparative studies of analogous compounds reveal that Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and Pd(PPh₃)₄ due to its stability and ability to facilitate oxidative addition with aryl bromides. For example, Pd(dppf)Cl₂ achieves yields of 65–70% in THF, whereas Pd(OAc)₂ yields <50% under identical conditions.

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance reagent solubility and reaction homogeneity. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the nitro group. Controlled heating at 80°C for 18 hours balances conversion and stability.

Substrate Scope and Limitations

Steric hindrance from the tert-butyl group marginally reduces borylation efficiency compared to less bulky derivatives (e.g., N-ethyl analogs). However, the tert-butyl group improves product stability by mitigating boronate hydrolysis.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous-Flow Nitration : Automated systems maintain low temperatures (0–5°C) and precise stoichiometry, improving safety and yield.

  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs and environmental impact.

  • In-Line Purification : Simulated moving bed (SMB) chromatography minimizes downtime between batches.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Nitro group instabilityUse of stabilizing additives (e.g., urea)
Boronate ester hydrolysisAnhydrous conditions and molecular sieves
Low borylation yieldsExcess B₂pin₂ (1.5–2.0 equiv)

Comparative Analysis of Synthetic Approaches

Alternative Halogenated Precursors

While bromides are standard, chloride precursors require harsher conditions (e.g., 120°C, 24 hours) and yield ≤40%. Iodides, though reactive, are cost-prohibitive for large-scale use.

Direct Functionalization Strategies

Recent advances in C–H borylation bypass halogenation steps but remain experimental for nitroarenes due to competing side reactions.

Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (nitro group deshielding), tert-butyl singlet at δ 1.4 ppm.

  • ¹³C NMR : Boronate ester carbons at δ 84–85 ppm.

  • HPLC : Purity >98% with retention time matching reference standards .

Q & A

Q. How can researchers optimize the synthesis of N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

  • Methodological Answer : The compound’s boronate ester group and nitro functionality require careful handling. A two-step approach is recommended:

Boronation : Introduce the dioxaborolane group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane under inert conditions .

Nitro Group Introduction : Nitration of the aromatic ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .
Key Considerations :

  • Use anhydrous solvents (THF, DMF) to prevent boronate ester hydrolysis.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • ¹H/¹³C NMR : Confirm boronate ester resonance (δ ~1.3 ppm for pinacol methyl groups) and nitro group position via aromatic proton splitting .
  • FT-IR : Identify B-O stretching (~1350 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1340 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with boron .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects from the nitro and tert-butyl groups influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer : The nitro group’s electron-withdrawing nature activates the aryl boronate for coupling but may reduce oxidative addition efficiency. The tert-butyl group introduces steric hindrance, slowing transmetalation. Experimental Design :
  • Compare coupling yields with/without nitro groups using aryl halide partners (e.g., 4-bromotoluene).
  • Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and base (K₂CO₃ vs. CsF) to mitigate steric effects .
    Data Analysis :
  • Track reaction kinetics via in situ ¹¹B NMR to observe boronate stability .
  • Use DFT calculations (e.g., Gaussian) to model transition-state steric interactions .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted aryl boronates?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects or solvent interactions.
  • Variable-Temperature NMR : Perform experiments (−40°C to 25°C) to identify rotational barriers in the tert-butyl group .
  • COSY/NOESY : Assign aromatic proton couplings to confirm nitro group orientation .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (if feasible) .

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